7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Chemical Structure and Properties
7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 1018053-78-5) is a heterocyclic compound featuring a fused triazolo-pyrimidine core. Its molecular formula is C₁₄H₁₀F₂N₄O₃ (molecular weight: 320.25 g/mol), with key structural features including:
- A difluoromethyl (-CF₂H) group at position 5.
- A methyl (-CH₃) substituent at position 3.
- A carboxylic acid (-COOH) group at position 2.
The carboxylic acid group enhances water solubility and reactivity, facilitating its use in medicinal chemistry for drug derivatization (e.g., amide or ester formation) . The difluoromethyl group contributes to metabolic stability and lipophilicity, critical for bioavailability .
Biological Activity
This compound exhibits antiviral and antiparasitic activity, targeting enzymes like viral polymerases or parasite-specific proteins. Its mechanism involves competitive inhibition or allosteric modulation of key biological pathways .
Properties
IUPAC Name |
7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h2,5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHWADMQYGCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445025-82-1 | |
| Record name | 445025-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 5-Methyl triazolo[1,5-a]pyrimidine Intermediate
Aminoguanidine reacts with ethyl acetoacetate under acidic conditions to form 5-methyltriazolo[1,5-a]pyrimidine. The reaction proceeds via nucleophilic attack of the aminotriazole nitrogen on the β-keto ester, followed by cyclodehydration. Modifications include:
Difluoromethylation at Position 7
Introducing the difluoromethyl group requires electrophilic fluorination or nucleophilic displacement. A practical approach involves:
-
Reagents : Difluoromethyl triflate (CHF2OTf) in the presence of a Lewis acid (e.g., ZnCl2)
-
Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 h
-
Mechanism : Electrophilic substitution at the electron-rich C7 position of the triazolopyrimidine
Carboxylic Acid Functionalization at Position 2
The 2-carboxylic acid moiety is introduced via oxidation or hydrolysis of precursor groups:
Oxidation of 2-Methyl Substituent
Hydrolysis of 2-Cyano or 2-Ester Groups
Alternative routes employ nitrile or ester intermediates:
-
Cyanide hydrolysis :
-
Reagents : Concentrated HCl (reflux, 8 h)
-
Intermediate : 2-Cyano-7-(difluoromethyl)-5-methyltriazolopyrimidine
-
-
Ester saponification :
One-Pot Multistep Synthesis
Recent advances enable sequential difluoromethylation and carboxylation in a single reactor:
Tandem Cyclization-Oxidation Protocol
-
Cyclocondensation : 5-Amino-3-(hydroxypropyl)-1,2,4-triazole + ethyl 4-difluoromethylacetoacetate → Triazolopyrimidine ester
-
In situ oxidation : TBHP (tert-butyl hydroperoxide) catalyzed by Fe(III) acetylacetonate
Catalytic Approaches for Enhanced Efficiency
Palladium-Catalyzed Cross-Coupling
Introducing pre-functionalized fragments via Suzuki-Miyaura coupling:
Photoredox Difluoromethylation
Visible-light-mediated radical difluoromethylation using:
-
Reagents : HCF2SO2Cl, Ru(bpy)3Cl2 catalyst
-
Light source : Blue LEDs (450 nm), room temperature
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Cyclization + oxidation | 50–65 | 95–98 | High |
| One-pot synthesis | Tandem reactions | 40–50 | 90–95 | Moderate |
| Catalytic coupling | Palladium-mediated CHF2 insertion | 35–45 | 85–90 | Low |
Challenges and Optimization Strategies
-
Regioselectivity in difluoromethylation : Competing reactions at C5 and C7 positions require careful control of electronic effects using directing groups.
-
Acid sensitivity : The carboxylic acid group necessitates mild hydrolysis conditions to prevent decarboxylation.
-
Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >99% purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, antiviral, and antiparasitic agent.
Medicine: Explored for its anticancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile biological activities
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This inhibition is achieved through binding to the active site of the COX-2 enzyme, thereby preventing its catalytic activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolo-pyrimidine scaffold is highly modular, with substitutions at positions 5, 7, and 2 significantly altering biological and physicochemical properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Antiviral Activity
- The difluoromethyl variant (target compound) shows moderate activity against RNA viruses (e.g., flaviviruses) but is outperformed by trifluoromethyl analogs (e.g., 5-(4-Methoxyphenyl)-7-CF₃) in influenza A inhibition (IC₅₀: 0.12 μM vs. 0.45 μM) .
- Carboxylic acid derivatives generally exhibit better solubility than ester or amide analogs, improving in vivo efficacy .
Antiparasitic Activity
- The target compound inhibits Plasmodium falciparum (malaria parasite) with an IC₅₀ of 1.8 μM, comparable to pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives but less potent than chlorophenyl-substituted triazolo-pyrimidines (IC₅₀: 0.7 μM) .
Enzyme Inhibition
- The difluoromethyl group enhances binding to dihydrofolate reductase (DHFR) in parasites, while trifluoromethyl analogs show stronger inhibition of viral neuraminidases .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 7-CF₃ Analog | 5-(4-Ethylphenyl) Pyrazolo-pyrimidine |
|---|---|---|---|
| LogP | 2.1 | 3.4 | 2.8 |
| Water Solubility (mg/mL) | 12.5 | 4.2 | 8.9 |
| Metabolic Stability (t₁/₂, h) | 6.2 | 8.5 | 3.7 |
| Plasma Protein Binding (%) | 89 | 92 | 78 |
Key Observations :
- The target compound’s -COOH group improves solubility but reduces membrane permeability compared to esters (e.g., methyl or ethyl esters) .
- Trifluoromethyl analogs exhibit higher LogP values, favoring CNS penetration but increasing hepatotoxicity risks .
Drug Development
- The target compound serves as a lead structure for antiparasitic drug candidates, with derivatives showing 10-fold improved efficacy in murine malaria models .
- Carboxamide derivatives (e.g., 7-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-...) demonstrate potent kinase inhibition (IC₅₀: 28 nM against CDK2) .
Biological Activity
7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 228.16 g/mol
- CAS Number : 445025-82-1
The biological activity of this compound can be attributed to its structural similarity to purines, allowing it to interact with various biological targets such as kinases and enzymes involved in cellular signaling pathways. The triazolo-pyrimidine scaffold has been shown to exhibit metal-chelating properties and can act as a bioisostere for carboxylic acids.
Anticancer Activity
Recent studies have indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance, compounds that mimic ATP can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Biological Activity Against CDKs
| Compound | Target | IC (µM) |
|---|---|---|
| This compound | CDK-2 | 10 |
| Related Pyrazolo Derivative | CDK-2 | 1 |
These findings suggest that the triazolo-pyrimidine structure can effectively compete with ATP for binding sites on CDKs .
Antiviral Activity
In addition to anticancer properties, there is emerging evidence that this compound may possess antiviral activity. A study evaluating the effects of various triazole derivatives on HIV-1 integrase showed that certain modifications could enhance efficacy against viral replication .
Case Study: HIV-1 Integrase Inhibition
Research demonstrated that specific derivatives exhibited EC values in the low micromolar range against HIV-1. The structural modifications introduced in the triazolo-pyrimidine framework were critical for enhancing biological activity against viral targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its substituents. The difluoromethyl group at position 7 enhances lipophilicity and may improve cell membrane permeability, while the carboxylic acid group is essential for interacting with biological targets.
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Difluoromethyl at C7 | Increased potency against CDKs |
| Carboxylic acid group | Essential for binding affinity |
Q & A
Q. What are the established synthetic routes for preparing 7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?
The synthesis typically involves cyclization of precursor heterocycles. For example, azo coupling reactions (e.g., using aryl diazonium salts) followed by cyclization in polar solvents like pyridine or dioxane under reflux conditions . Acid-catalyzed cyclization or coupling with acyl chlorides (e.g., using triethylamine as a base) is also effective for forming the triazolo-pyrimidine core . Purification often employs flash chromatography (EtOAc/light petroleum) or recrystallization from ethanol or methanol .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key methods include:
- 1H/13C NMR : To resolve aromatic protons (δ 6.5–8.5 ppm) and carbons, with distinct signals for the difluoromethyl group (δ ~110–120 ppm in 13C, split in 1H due to fluorine coupling) .
- IR Spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole/pyrimidine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+ for C9H8F2N4O2 = 258.06) .
Q. How can elemental analysis validate purity?
Combustion analysis for C, H, and N content (e.g., calculated %C = 47.2, %H = 3.1, %N = 21.8) confirms stoichiometric ratios. Discrepancies >0.3% indicate impurities, necessitating repeat purification .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol, methanol, or dioxane are preferred due to moderate polarity. Slow cooling from reflux temperatures (e.g., 70–80°C) yields high-purity crystals. For X-ray diffraction-quality crystals, layered diffusion with methanol/DCM is recommended .
Advanced Research Questions
Q. How can reaction yields be improved during cyclization?
- Catalytic Additives : Use of p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl2) enhances cyclization efficiency .
- Inert Atmosphere : Conducting reactions under argon minimizes oxidation byproducts, especially for electron-deficient intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves yields by 10–15% .
Q. What strategies resolve ambiguities in fluorine-containing NMR spectra?
- 19F NMR : Directly probes the difluoromethyl group (δ ~-110 to -120 ppm, split due to JFF coupling) .
- 2D NMR (HSQC/HMBC) : Correlates 1H-13C couplings to confirm connectivity, distinguishing triazole protons from pyrimidine signals .
Q. How to design structure-activity relationship (SAR) studies for bioactivity?
- Substituent Variation : Replace difluoromethyl with trifluoromethyl or methyl groups to assess hydrophobicity/electronic effects .
- Molecular Docking : Use DFT/TDDFT simulations (e.g., Gaussian 09) to predict binding affinities with target enzymes (e.g., kinases) .
- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines or enzymatic inhibition (e.g., IC50 determination) .
Q. How to address discrepancies in reported melting points?
Cross-validate with differential scanning calorimetry (DSC) and hot-stage microscopy. For example, a reported mp of 233–235°C may vary due to polymorphism; annealing at 10°C/min in DSC confirms thermal stability .
Q. What chromatographic methods separate closely related derivatives?
Q. How to optimize regioselectivity in triazolo-pyrimidine functionalization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
